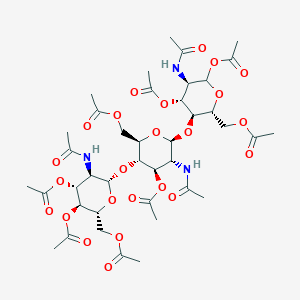

Chitotriose Undecaacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of chitotriose undecaacetate involves the esterification of chito-oligosaccharides, where the amino and hydroxyl groups are modified with acyl groups to alter their physical and chemical characteristics. Sugiura et al. (1992) described the preparation of chitotriose undecaalkanoates by blocking the amino- and hydroxyl groups with alkyl pendants of differing lengths through an ester linkage, indicating a method for the synthesis of chitotriose undecaacetate derivatives (Sugiura et al., 1992).

Molecular Structure Analysis

The molecular structure of chitotriose undecaacetate derivatives, including their conformation and interaction with other molecules, has been studied using various analytical techniques. For example, the interaction between chitotriose derivatives and specific proteins has been explored through NMR spectroscopy, revealing insights into how these molecules interact at the molecular level (Verheyden et al., 1995).

Chemical Reactions and Properties

Chitotriose undecaacetate undergoes various chemical reactions, primarily due to the functional groups introduced through acetylation. These modifications significantly influence the compound's reactivity and interaction with other substances. Akiyama et al. (1995) have demonstrated the chemo-enzymatic synthesis of chitosan oligomers and DAC oligomers using N-acylated chitotrioses as substrates, showcasing the versatility of chitotriose derivatives in synthesizing biologically important oligomers (Akiyama et al., 1995).

Physical Properties Analysis

The physical properties of chitotriose undecaacetate derivatives, such as their thermotropic behavior and formation of liquid crystalline phases, have been a subject of study. Sugiura et al. (1992) reported that chitotriose undecaalkanoates exhibit enantiotropic mesophases, indicating their potential for applications in materials science (Sugiura et al., 1992).

Scientific Research Applications

Interaction with Antimicrobial Proteins : N,N′,N″-triacetyl chitotriose interacts with Ac-AMP2, an antimicrobial protein isolated from Amaranthus caudatus. This interaction was studied using 1H NMR spectroscopy, indicating potential applications in understanding and enhancing antimicrobial activities (Verheyden et al., 1995).

Formation of Thermotropic Liquid Crystals : Chitotriose Undecaacetate has been found to form enantiotropic mesophases in a temperature range of approximately 50°C to 200°C. This suggests its potential use in the development of thermotropic liquid crystals and related materials (Sugiura et al., 1992).

Biomedical Applications : Chitotriose Undecaacetate is a derivative of chitosan, a material that has garnered significant interest in biomedical fields such as tissue engineering, drug delivery, wound healing, and gene therapy. Chitosan can be easily functionalized into various derivatives, suggesting a range of potential applications for its derivatives, including Chitotriose Undecaacetate (Mittal et al., 2018).

NMR Studies of Binding Properties : The binding properties of N-trifluoroacetylated chitotriose were analyzed using nuclear magnetic resonance (NMR), providing insights into its interaction with proteins like turkey lysozyme. This suggests its utility in studying protein-ligand interactions (Arnheim et al., 1974).

Antioxidant Activity : Partially N-acetylated chitotrioses, including Chitotriose Undecaacetate, have shown antioxidant activities. This is important in the context of therapeutic applications, particularly in areas related to oxidative stress (Li et al., 2013).

Hepatoprotective Effects : Studies have indicated that chitotriose, including its derivatives like Chitotriose Undecaacetate, can have protective effects against acute hepatotoxicity, suggesting its potential use in liver-related therapies (Chen et al., 2005).

properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H57N3O24/c1-15(44)41-29-36(60-23(9)52)33(27(13-56-19(5)48)63-38(29)62-25(11)54)66-40-31(43-17(3)46)37(61-24(10)53)34(28(65-40)14-57-20(6)49)67-39-30(42-16(2)45)35(59-22(8)51)32(58-21(7)50)26(64-39)12-55-18(4)47/h26-40H,12-14H2,1-11H3,(H,41,44)(H,42,45)(H,43,46)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMZYRVOXWCPFH-RANHEDMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H57N3O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chitotriose Undecaacetate | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)